molecular formula C10H11N3O B1418626 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline CAS No. 10364-74-6

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

Cat. No. B1418626
CAS RN: 10364-74-6
M. Wt: 189.21 g/mol
InChI Key: CCCJFRBTBUSWBP-UHFFFAOYSA-N
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Description

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a compound that contains an oxadiazole ring, which is a heterocyclic compound . The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The molecular structure of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has been analyzed in several studies . For example, an X-ray cocrystal structure was solved with a similar compound and the kinase domain of AKT2, confirming that the compound bound in the ATP binding pocket .


Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This property of 1,2,4-oxadiazoles has been utilized in the development of various compounds with diverse functionalities .


Physical And Chemical Properties Analysis

The physical form of 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is oil . It has a molecular weight of 189.22 . The InChI code for this compound is 1S/C10H11N3O/c1-2-9-12-10 (13-14-9)7-4-3-5-8 (11)6-7/h3-6H,2,11H2,1H3 .

Scientific Research Applications

Medicine: Antifungal Applications

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline: has shown potential in the medical field as an antifungal agent. Studies have evaluated its efficacy against various fungal pathogens such as Colletotrichum orbiculare, Botrytis cinerea, and Rhizoctonia solani . These findings suggest that this compound could be developed into new antifungal medications, particularly for agricultural crops prone to these infections.

Agriculture: Fungicide Development

In agriculture, the antifungal properties of this compound are of significant interest. Its ability to inhibit the growth of harmful fungi at relatively low concentrations makes it a candidate for developing environmentally friendly fungicides . This could help reduce the reliance on traditional chemicals that may have more significant environmental impacts.

Materials Science: Polymer Synthesis

The oxadiazole ring in 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline is a structure of interest in materials science. It can be incorporated into polymers to enhance their thermal stability and electronic properties, making them suitable for high-performance materials used in various technologies .

Environmental Science: Green Chemistry

This compound’s synthesis and applications align with the principles of green chemistry. Its production involves minimal use of volatile organic solvents, which reduces environmental pollution. Additionally, its potential use in biodegradable agricultural products could minimize the ecological footprint of crop protection .

Chemical Synthesis: Building Blocks

In chemical synthesis, 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline serves as a versatile building block. It can be used to construct complex molecules for pharmaceuticals or agrochemicals. Its oxadiazole ring is a valuable moiety in medicinal chemistry due to its diverse biological activities .

Biochemistry: Enzyme Inhibition

Biochemically, this compound has been studied for its role in enzyme inhibition. It can interact with specific enzymes, potentially leading to the development of new drugs targeting diseases where enzyme regulation is crucial, such as cancer or metabolic disorders .

Safety And Hazards

The compound 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Future Directions

The oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Therefore, the development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-2-9-12-10(13-14-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCJFRBTBUSWBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Ethyl-1,2,4-oxadiazol-3-yl)aniline

CAS RN

10364-74-6
Record name 3-(5-ethyl-1,2,4-oxadiazol-3-yl)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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